ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate
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Overview
Description
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate is an organic compound with the molecular formula C12H16BrNO3 It is characterized by the presence of a bromophenoxy group attached to an ethyl chain, which is further linked to a methylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the bromine atom, forming a phenoxy derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the carbamate moiety can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate can be compared with similar compounds such as:
N-[2-(4-bromophenoxy)ethyl]acetamide: Similar structure but with an acetamide group instead of a carbamate.
N-[2-(4-bromophenoxy)ethyl]-N,N-dimethylamine: Contains a dimethylamine group instead of a methylcarbamate.
N-[2-(4-bromophenoxy)ethyl]-N,N-diethylamine: Contains a diethylamine group instead of a methylcarbamate.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The presence of the carbamate group in this compound may confer unique properties, such as increased stability and specific interactions with biological targets.
Properties
CAS No. |
1456436-79-5 |
---|---|
Molecular Formula |
C12H16BrNO3 |
Molecular Weight |
302.2 |
Purity |
95 |
Origin of Product |
United States |
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